molecular formula C12H24ClNO2 B2815270 tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans CAS No. 38698-16-7

tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans

Cat. No. B2815270
CAS RN: 38698-16-7
M. Wt: 249.78
InChI Key: VMJOMRRCIRCARV-AWLKUTLJSA-N
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Description

Tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans, also known as tBu-Aib-Val-OH, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound belongs to the class of amino acid derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH is not fully understood. However, studies have shown that it acts as a protease inhibitor and inhibits the activity of enzymes such as cathepsin B and L. This inhibition leads to the accumulation of proteins in lysosomes, resulting in cell death. The compound has also been shown to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and prevent the formation of amyloid-beta plaques in Alzheimer's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases. In addition, tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has been shown to have antimicrobial and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH is its ease of synthesis. The compound can be synthesized in good yield using simple and readily available reagents. In addition, tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has shown promising results in various scientific studies, making it a potential candidate for drug development. However, one of the limitations of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH. One potential direction is the development of new drug candidates based on the structure of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH. Another direction is the study of the compound's mechanism of action and its effects on various biological systems. Furthermore, the use of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH as a tool in peptide synthesis and the design of new drugs can also be explored. Overall, the research on tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has opened up new avenues for the development of novel drugs and the understanding of various biological processes.

Synthesis Methods

The synthesis of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH involves the reaction of tert-butyl (1R,4R)-4-(bromomethyl)cyclohexane-1-carboxylate with Aib-Val-OH in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at room temperature. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

TBu-Aib-Val-OH has been extensively studied for its potential use as a drug candidate. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. The compound has also been studied for its antimicrobial and antiviral activities. In addition, tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has been used as a tool in peptide synthesis and as a building block for the design of new drugs.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10;/h9-10H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJOMRRCIRCARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38698-16-7
Record name tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
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